7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the indole ring. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For instance, the reaction of this compound with methanesulfonic acid under reflux conditions in methanol yields the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom, which can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology: The compound has shown potential in biological research due to its structural similarity to natural indole derivatives. It is studied for its interactions with biological targets and its potential as a lead compound in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for therapeutic development .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness: 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The methyl group at the 3rd position also influences its chemical properties and interactions with biological targets .
Properties
IUPAC Name |
7-bromo-3-methyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLQFCCRKKZWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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